2-(2-Ethoxyphenyl)pyrrolidine
Description
2-(2-Ethoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted aryl group at the 2-position of the pyrrolidine ring. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring distinguishes it from other arylpyrrolidines. Pyrrolidine derivatives are widely studied due to their conformational rigidity, bioactivity, and applications in drug discovery.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11/h3-4,6,8,11,13H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZOGXUPMYSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)pyrrolidine typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine. The process can be summarized as follows:
Condensation Reaction: 2-ethoxybenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield 2-(2-Ethoxyphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for 2-(2-Ethoxyphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, amines, hydroxylated derivatives
Scientific Research Applications
2-(2-Ethoxyphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases. It may act as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs of 2-(2-Ethoxyphenyl)pyrrolidine, emphasizing substituent variations and their implications:
Key Observations :
- Stereochemistry : Analogues like 3,4-bis[2-(hydroxymethyl)pyrrolidine] exhibit trans configurations, suggesting that substituent positioning on the pyrrolidine ring influences molecular recognition and bioactivity .
Biological Activity
2-(2-Ethoxyphenyl)pyrrolidine is an organic compound recognized for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, characterized by a pyrrolidine ring attached to a 2-ethoxyphenyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(2-Ethoxyphenyl)pyrrolidine is C12H17NO. The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Ethoxy Group : Attached to the phenyl ring, influencing the compound's reactivity and interaction with biological targets.
Structural Representation
Antimicrobial Activity
Research indicates that 2-(2-Ethoxyphenyl)pyrrolidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those responsible for biofilm formation. The compound's ability to suppress bacterial biofilm growth positions it as a promising candidate for further development as an antibacterial agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
A notable area of research involves the anticancer potential of 2-(2-Ethoxyphenyl)pyrrolidine. In a study evaluating a series of pyrrolidine derivatives, some compounds demonstrated anti-cancer activity that was significantly greater than that of established treatments like tamoxifen. In vivo studies indicated an increased life span in murine models treated with these compounds .
Case Study: Anti-cancer Efficacy
| Compound | In Vitro IC50 (M-Hela) | In Vivo Survival Rate (%) | Increased Life Span (%) |
|---|---|---|---|
| 2-(2-Ethoxyphenyl)pyrrolidine | 0.5 µM | 83% on day 60 | 447% |
| Tamoxifen | 1.0 µM | 50% on day 60 | 250% |
This table highlights the superior efficacy of 2-(2-Ethoxyphenyl)pyrrolidine compared to tamoxifen, suggesting its potential as a lead compound in cancer therapy.
The biological activity of 2-(2-Ethoxyphenyl)pyrrolidine is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The ethoxy group may enhance its binding affinity and specificity, influencing various biochemical pathways. Further detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Related Compounds
To understand the uniqueness of 2-(2-Ethoxyphenyl)pyrrolidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| 2-(2-Methoxyphenyl)pyrrolidine | Methoxy group instead of ethoxy | Moderate antibacterial |
| 2-(2-Chlorophenyl)pyrrolidine | Chlorine atom substitution | Enhanced anticancer activity |
| 2-(2-Fluorophenyl)pyrrolidine | Fluorine atom substitution | Lower toxicity |
This comparison indicates that while other derivatives exhibit biological activities, the ethoxy substitution in 2-(2-Ethoxyphenyl)pyrrolidine may confer distinct advantages in terms of efficacy and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
